Boc-2,4-Difluoro-D-Phenylalanine
Description
Significance of Fluorinated Amino Acids in Contemporary Chemical Research
The introduction of fluorine into amino acid structures has become a cornerstone of modern chemical and pharmaceutical research, offering a versatile method for fine-tuning molecular properties. wikipedia.orgnumberanalytics.com
Strategic Introduction of Fluorine into Amino Acid Scaffolds
The site-selective incorporation of fluorine into amino acid and peptide frameworks is a key area of focus in organic synthesis and medicinal chemistry. rsc.org This strategic modification can be achieved through various methods, including the use of fluorinated building blocks or the direct fluorination of existing amino acid structures. rsc.orgresearchgate.net Recent advancements have seen the rise of transition metal-catalyzed and electrochemical fluorination techniques, which provide improved efficiency and selectivity in synthesizing these valuable compounds. numberanalytics.com The ability to precisely place fluorine atoms allows chemists to systematically alter the physicochemical and biological characteristics of the target molecules. rsc.org
Modulatory Effects of Fluorine on Molecular Properties and Interactions
The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow it to exert significant influence over a molecule's behavior. nih.govnih.gov The introduction of fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation, a critical factor in drug design. wikipedia.orgbeilstein-journals.org Furthermore, fluorination can increase a compound's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability. wikipedia.orgrsc.org From a molecular interaction standpoint, fluorine can modulate hydrogen bonding and other non-covalent interactions, which are crucial for the binding of a ligand to its protein target. nih.govacs.org The electron-withdrawing nature of fluorine can also influence the acidity or basicity of nearby functional groups, further altering a molecule's interaction profile. nih.gov
The Unique Role of D-Amino Acids in Peptide and Medicinal Chemistry
While nature predominantly utilizes L-amino acids, their mirror images, D-amino acids, offer distinct advantages in the design of therapeutic peptides and other bioactive molecules. nih.gov
Stereochemical Considerations in Bioactive Molecule Design
Chirality, or the "handedness" of a molecule, is a fundamental concept in the design of bioactive compounds. The specific three-dimensional arrangement of atoms, known as stereochemistry, dictates how a molecule interacts with its biological target. rsc.orgd-aminoacids.com The use of D-amino acids introduces a different stereochemical configuration compared to their natural L-counterparts. nih.gov This "unnatural" stereochemistry can lead to novel binding interactions and can be a key strategy in the development of drugs with improved efficacy and specificity. nih.gov In some cases, the D-enantiomer of a drug has been found to be more active than the L-enantiomer. nih.gov
Overview of Boc-2,4-Difluoro-D-Phenylalanine as a Privileged Building Block for Research
This compound represents a powerful convergence of the principles outlined above. The "Boc" group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis, making this compound ready for incorporation into peptide chains. chemicalbook.compeptide.com The difluorination of the phenyl ring provides the benefits of enhanced stability and altered electronic properties, while the D-configuration offers proteolytic resistance and unique stereochemical possibilities. beilstein-journals.orgnih.gov This combination of features makes this compound a highly valuable tool for researchers seeking to develop novel peptides and other molecules for a wide range of applications in chemical biology and medicinal chemistry.
Interactive Data Table: Properties of Boc-D-Phenylalanine
| Property | Value | Source |
| Synonym | Boc-D-phenylalanine | sigmaaldrich.com |
| CAS Number | 18942-49-9 | peptide.comsigmaaldrich.com |
| Molecular Formula | C₁₄H₁₉NO₄ | peptide.comsigmaaldrich.com |
| Molecular Weight | 265.30 | peptide.comsigmaaldrich.com |
| Reaction Suitability | Boc solid-phase peptide synthesis | sigmaaldrich.com |
Historical Development and Emergence as a Research Tool
The journey of fluorinated amino acids from laboratory curiosities to indispensable research tools has been driven by the growing appreciation for the unique properties that fluorine imparts on organic molecules. The development of synthetic methods to selectively introduce fluorine into the aromatic ring of phenylalanine was a critical step. nih.govbeilstein-journals.org Early methods often involved harsh conditions and resulted in mixtures of isomers. However, advancements in synthetic organic chemistry, including palladium-catalyzed cross-coupling reactions, have enabled the efficient and regioselective synthesis of specific isomers like 2,4-difluorophenylalanine. nih.govbeilstein-journals.org
The subsequent protection of the amino group with the Boc moiety made these novel amino acids readily available for solid-phase peptide synthesis, a cornerstone of modern chemical biology and drug discovery. sigmaaldrich.comchemicalbook.com This accessibility has allowed researchers to systematically investigate the effects of fluorine substitution on peptide and protein structure and function. The D-configuration of the amino acid is particularly noteworthy, as its incorporation into peptides can confer resistance to enzymatic degradation, a crucial attribute for therapeutic peptides. nih.gov
Scope and Versatility in Interdisciplinary Scientific Inquiry
The applications of this compound span a wide range of scientific disciplines, demonstrating its remarkable versatility.
In medicinal chemistry , this compound serves as a key building block for the synthesis of novel therapeutic agents. chemimpex.comchemimpex.com The incorporation of 2,4-difluoro-D-phenylalanine can enhance the pharmacokinetic properties of drug candidates, leading to improved efficacy. nih.govchemimpex.com Researchers have utilized this amino acid to develop peptides with increased stability and better interaction with biological targets, with potential applications in areas such as oncology and neurology. chemimpex.comchemimpex.com
In materials science , the unique properties of fluorinated compounds are being explored for the development of advanced materials, including polymers with specific thermal and mechanical characteristics. chemimpex.com The self-assembly properties of peptides containing fluorinated amino acids are also an active area of research, with potential applications in the creation of novel biomaterials. nih.gov
The following table summarizes the key properties and applications of this compound:
| Property/Application | Description |
| Chemical Formula | C₁₄H₁₇F₂NO₄ chemicalbook.com |
| Molecular Weight | 301.29 g/mol chemicalbook.com |
| Appearance | White to off-white solid chemicalbook.com |
| Key Structural Features | Boc-protected amino group, D-chiral center, 2,4-difluorinated phenyl ring. chemimpex.com |
| Primary Research Areas | Medicinal Chemistry, Chemical Biology, Peptide Synthesis, Materials Science. chemimpex.comchemimpex.comchemimpex.com |
| Key Benefits in Research | Enhanced metabolic stability, improved receptor binding, ¹⁹F NMR probe, resistance to proteolysis. nih.govnih.gov |
Detailed research findings have demonstrated the utility of incorporating 2,4-difluoro-D-phenylalanine into bioactive peptides. For instance, studies have shown that such modifications can lead to peptides with enhanced inhibitory activity against specific enzymes or improved binding to target receptors. The strategic placement of fluorine atoms can influence the conformation of the peptide backbone, locking it into a bioactive conformation.
The following table outlines some detailed research findings related to the use of fluorinated phenylalanines:
| Research Focus | Finding | Reference |
| Enzyme Inhibition | Incorporation of fluorinated phenylalanine can serve as a tool to identify enzyme-substrate complexes and act as potential enzyme inhibitors. | nih.gov |
| Peptide Stability | The introduction of fluorine into peptides can increase their stability against catabolism, which is particularly beneficial for therapeutic peptides and vaccines. | nih.govbeilstein-journals.org |
| Protein Engineering | Fluorinated amino acids are used to study protein folding and stability, providing insights into how to enhance the functionality of therapeutic proteins. | chemimpex.com |
| Drug Development | The use of fluorinated phenylalanine derivatives, such as in the synthesis of the anticancer drug melflufen, highlights their pharmaceutical importance. | nih.govbeilstein-journals.org |
| Broad-Spectrum Antibacterial Agents | Boc-protected dipeptides containing phenylalanine have shown potential as broad-spectrum antibacterial agents. | nih.gov |
Properties
Molecular Weight |
301.29 |
|---|---|
Origin of Product |
United States |
Integration of Boc 2,4 Difluoro D Phenylalanine in Peptide and Protein Research
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling peptides in a laboratory setting. luxembourg-bio.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support, or resin. peptide.com The use of Boc-2,4-Difluoro-D-Phenylalanine in SPPS requires careful consideration of coupling reagents, resin selection, and the procedures for removing protecting groups and cleaving the final peptide from the resin. nih.gov
The formation of a peptide bond between two amino acids requires the activation of the carboxylic acid group of the incoming amino acid. luxembourg-bio.com This is achieved using a coupling reagent. The choice of coupling reagent is critical for ensuring efficient and racemization-free bond formation, especially when dealing with sterically hindered or electronically modified amino acids like their fluorinated counterparts. luxembourg-bio.compeptide.com
Common classes of coupling reagents used in SPPS include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. luxembourg-bio.compeptide.com For the incorporation of valuable and potentially less reactive amino acids such as this compound, highly efficient reagents are preferred.
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide) | Widely used, but can lead to racemization and the formation of insoluble byproducts. Often used with additives like HOBt to suppress side reactions. peptide.com |
| Phosphonium Salts | BOP, PyBOP | Known for high coupling efficiency and reduced risk of racemization compared to carbodiimides. peptide.comnih.gov |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Generally provide rapid and efficient coupling with low racemization. luxembourg-bio.compeptide.com HATU is particularly effective for sterically hindered couplings. COMU is noted for its high solubility and stability. luxembourg-bio.com |
Research has shown that for challenging couplings, including those involving modified amino acids, aminium/uronium salt-based reagents like HATU and HBTU are often the reagents of choice due to their high reactivity and ability to minimize side reactions. peptide.comnih.gov The use of amino acid fluorides, where the carboxylic acid is pre-activated as an acyl fluoride (B91410), has also been explored as a convenient method for peptide coupling in both solution and solid-phase synthesis. acs.orggoogle.com
| Resin Type | Linker Type | Suitable for | Cleavage Conditions |
| Merrifield Resin | Chloromethyl | Peptide acids | HF |
| PAM Resin | Phenylacetamidomethyl | Peptide acids | HF (more stable to TFA than Merrifield) peptide.comchempep.com |
| MBHA Resin | p-Methylbenzhydrylamine | Peptide amides | HF chempep.com |
| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Protected peptide acids | Mild acidic conditions (e.g., HFIP/DCM) researchgate.net |
The first amino acid is loaded onto the resin through an esterification reaction. For Merrifield resin, the cesium salt of the Boc-amino acid is commonly used to minimize racemization. chempep.com For PAM and other more acid-stable resins, pre-loaded resins are often available, or the first amino acid can be attached using standard coupling protocols. peptide.comchempep.com The loading capacity of the resin, typically in the range of 0.5 to 1.0 mmol/g, is an important parameter that influences the efficiency of the synthesis. chempep.com
In Boc-SPPS, the temporary Nα-Boc protecting group is removed at each cycle by treatment with a moderately strong acid, typically a solution of 50% TFA in dichloromethane (B109758) (DCM). chempep.com This step must be carefully optimized to ensure complete deprotection without premature cleavage of the peptide from the resin. peptide.com
The final step of SPPS is the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups. thermofisher.com In Boc chemistry, this is typically achieved using a strong acid such as liquid hydrogen fluoride (HF). chempep.com However, alternative "low-and-high" HF procedures or methods using trifluoromethanesulfonic acid (TFMSA) have also been developed. nih.gov
A critical aspect of cleavage is the use of "scavengers" in the cleavage cocktail. thermofisher.com These are molecules that trap the reactive carbocations generated during the removal of protecting groups, preventing them from modifying sensitive amino acid residues such as tryptophan, methionine, and cysteine. thermofisher.comthermofisher.com
For peptides synthesized on hyper-acid-sensitive resins like 2-chlorotrityl chloride resin, cleavage can be achieved under much milder conditions. A mixture of hexafluoroisopropanol (HFIP) and DCM can be used to release the protected peptide fragment, which is particularly useful for the synthesis of larger proteins via segment condensation. researchgate.net
Solution-Phase Peptide Synthesis Approaches
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptide fragments. acs.orgnih.gov In solution-phase synthesis, the coupling and deprotection reactions are carried out in a suitable solvent, and the product is isolated and purified after each step. nih.gov
The same principles of protecting group strategy and coupling reagent selection apply to solution-phase synthesis. This compound can be incorporated into peptides using standard solution-phase coupling methods, such as those employing TBTU/HOBt as the coupling system. nih.gov The purification of intermediates after each step can be more labor-intensive than in SPPS, but it allows for a high degree of control and characterization at every stage of the synthesis.
Conformational Modulation of Peptides by 2,4-Difluoro-D-Phenylalanine Residues
The introduction of fluorinated amino acids like 2,4-Difluoro-D-Phenylalanine can have a profound impact on the conformational properties of a peptide. nih.govnih.gov The fluorine atoms can influence the local electronic environment and participate in non-covalent interactions, such as dipole-dipole interactions and weak hydrogen bonds, which can stabilize specific secondary structures. nih.gov
The secondary structure of a peptide, such as α-helices and β-turns, is determined by the pattern of hydrogen bonds between backbone amide groups and the torsional angles (phi, ψ) of the amino acid residues. libretexts.orgyoutube.com The incorporation of modified amino acids can favor certain conformations over others.
β-Turns: These are structures that reverse the direction of the peptide chain, typically involving four amino acid residues. youtube.com They are crucial for the folding of globular proteins and are often found in biologically active peptides. nih.gov The introduction of α,β-dehydrophenylalanine, a related modified amino acid, has been shown to stabilize β-turn conformations in short peptides. nih.govnih.gov The conformational constraints imposed by the difluoro-substituted phenyl ring in 2,4-Difluoro-D-Phenylalanine can similarly be expected to influence turn formation. researchgate.net
Helices: The α-helix and the 3₁₀-helix are common helical structures in peptides and proteins, characterized by a regular pattern of hydrogen bonds. libretexts.org The stability of these helices can be influenced by the identity of the constituent amino acids. Aromatic-aromatic interactions between phenylalanine residues can contribute to helical stability. nih.gov The modified electronic properties of the difluorinated phenyl ring in 2,4-Difluoro-D-Phenylalanine could alter these interactions, potentially leading to either stabilization or destabilization of helical structures depending on the context. Studies on dehydropeptides have shown that they can induce both right-handed and left-handed helical conformations. nih.gov
The precise conformational effect of incorporating this compound will depend on its position in the peptide sequence and the surrounding amino acid residues. mdpi.comresearchgate.net Detailed structural analysis using techniques such as NMR spectroscopy and X-ray crystallography is necessary to fully elucidate the conformational changes induced by this unique amino acid. nih.govnih.gov
Stereoelectronic Effects of Fluorine on Peptide Backbone and Side Chain Orientations
The introduction of fluorine atoms onto the phenyl ring of phenylalanine significantly alters the electronic and steric properties of the amino acid, which in turn influences the local and global conformation of a peptide. The strong electron-withdrawing nature of fluorine creates a polarized C-F bond, which can engage in favorable electrostatic interactions with neighboring functional groups. nih.gov These stereoelectronic effects can dictate the preferred rotameric states of the amino acid side chain and extend their influence to the peptide backbone. nih.govcanterbury.ac.nz
Specifically, the difluorination at the 2 and 4 positions of the phenyl ring can lead to predictable conformational preferences. For instance, the gauche effect, an electrostatic attraction between a positively charged nitrogen and a δ-negative fluorine atom (N⁺–C–C–F), can favor specific side-chain orientations. nih.gov This conformational control at the individual amino acid level can propagate to influence the secondary structure of the entire peptide, such as promoting the formation of β-turns or disrupting helical structures. nih.gov
The table below summarizes key stereoelectronic effects of fluorine incorporation in peptides.
| Stereoelectronic Effect | Description | Consequence on Peptide Structure |
| Inductive Effect | The high electronegativity of fluorine withdraws electron density from the aromatic ring and the peptide backbone. fu-berlin.de | Alters pKa values of nearby functional groups, affecting hydrogen bond strengths crucial for secondary structure formation. fu-berlin.de |
| Gauche Effect | Favorable electrostatic interaction between a positively charged nitrogen and a vicinal fluorine atom (N⁺–C–C–F). nih.gov | Stabilizes specific rotameric conformations of the amino acid side chain. nih.gov |
| Conformational Restriction | The steric bulk and electronic properties of the difluorinated ring can limit the rotational freedom of the side chain. | Leads to a more defined and predictable side chain orientation, influencing overall peptide folding. |
| n → π Interaction | In certain contexts, such as with fluorinated prolines, an interaction between a lone pair of electrons (n) and an antibonding orbital (π) can stabilize specific peptide bond conformations (e.g., trans). mdpi.com | Influences the cis-trans isomerization of proline-containing peptide bonds, affecting protein folding and dynamics. acs.org |
Impact on Proteolytic Stability of Peptidic Sequences
A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. nih.gov The incorporation of non-natural amino acids, such as this compound, is a widely explored strategy to enhance the proteolytic stability of peptides. nih.govchemimpex.com Fluorination can impart resistance to enzymatic cleavage, thereby increasing the in vivo half-life and bioavailability of peptide drugs. chemimpex.comfu-berlin.de
Studies have shown that peptides containing fluorinated amino acids can exhibit significantly increased resistance to degradation by various proteases, including trypsin and chymotrypsin (B1334515). acs.orgresearchgate.net However, the degree of stabilization is not always predictable and can depend on several factors, such as the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the extent of fluorination. nih.gov
Mechanisms of Enhanced Enzyme Resistance
The increased resistance of peptides containing this compound to proteolytic enzymes can be attributed to a combination of steric and electronic effects. acs.orgbenthamdirect.com
Steric Hindrance: The fluorine atoms, although relatively small, can create steric bulk that hinders the proper binding of the peptide substrate into the active site of the protease. This steric clash can prevent the enzyme from adopting the necessary conformation for catalysis.
Electronic Perturbation: The strong electron-withdrawing nature of the fluorine atoms alters the electronic properties of the adjacent peptide bond (the scissile bond). This can make the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by the catalytic residues of the protease (e.g., the serine hydroxyl group in serine proteases). acs.org
Altered Side-Chain Interactions: The modified electronic and hydrophobic character of the difluorinated phenyl ring can disrupt the specific interactions between the amino acid side chain and the enzyme's specificity pocket (e.g., the S1 pocket of chymotrypsin). This can lead to reduced binding affinity and, consequently, a lower rate of cleavage.
Design Principles for Protease-Stable Peptides
The rational design of protease-stable peptides involves the strategic placement of modified amino acids like this compound within the peptide sequence. Key principles include:
Positioning at or near the Cleavage Site: Incorporating the fluorinated residue at the P1 or P1' position (the amino acids flanking the scissile bond) can directly interfere with enzyme recognition and catalysis. nih.gov Placement at more distant positions, such as P2, can also confer stability, albeit often to a lesser extent. nih.gov
Considering Enzyme Specificity: The effectiveness of fluorination depends on the target protease. For example, enzymes with deep, hydrophobic specificity pockets might be more sensitive to the steric and electronic changes induced by the difluorinated phenyl ring.
The following table outlines design strategies for enhancing proteolytic stability using fluorinated amino acids.
| Design Principle | Rationale | Example Application |
| Substitution at P1 Site | The P1 residue is a primary determinant of substrate recognition for many proteases. Modification at this site directly impacts binding and catalysis. | Replacing a Phenylalanine at the P1 site with 2,4-Difluoro-Phenylalanine to inhibit chymotrypsin cleavage. |
| Modification of the Scissile Bond | Electronic perturbation of the peptide bond targeted for cleavage can reduce its reactivity. | The inductive effect of the difluorophenyl group can decrease the electrophilicity of the carbonyl carbon in the scissile bond. acs.org |
| Inducing Conformational Changes | Strategic placement of fluorinated residues can alter the local peptide conformation, making it a poor substrate for the protease. | Introducing a fluorinated amino acid to favor a β-turn structure that is not readily accommodated by the enzyme's active site. nih.gov |
| Increasing Hydrophobicity | Enhanced hydrophobicity can promote partitioning into membranes, effectively shielding the peptide from soluble proteases. acs.org | Incorporation of hexafluoroleucine has been shown to increase membrane affinity and protease resistance. acs.org |
Rational Design of Peptide and Protein Analogs for Research
The unique properties of this compound make it a valuable tool for the rational design of peptide and protein analogs for a wide range of research applications. chemimpex.com By systematically replacing native amino acids with this fluorinated analog, researchers can probe structure-activity relationships, elucidate mechanisms of action, and develop novel research tools.
The incorporation of 2,4-difluoro-D-phenylalanine can be used to:
Modulate Receptor Binding Affinity and Selectivity: The altered conformation and electronic properties of the fluorinated side chain can fine-tune the interactions with a biological target, potentially leading to analogs with increased affinity or improved selectivity for a specific receptor subtype.
Develop ¹⁹F NMR Probes: The presence of fluorine provides a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for detailed studies of peptide and protein conformation, dynamics, and interactions with other molecules without the need for isotopic labeling with ¹³C or ¹⁵N. nih.gov
Create Peptides with Enhanced Biological Stability: As discussed previously, the increased resistance to proteolysis is a key feature that can be exploited to create long-lasting peptide probes for in vitro and in vivo studies. fu-berlin.de
Investigate the Role of Aromatic Stacking Interactions: The electron-deficient nature of the difluorinated phenyl ring can alter its ability to participate in π-π stacking interactions, which are often crucial for protein structure and function. By comparing the behavior of the native and fluorinated peptides, researchers can dissect the contribution of these interactions.
The ability to rationally design peptide and protein analogs with tailored properties opens up new avenues for biomedical research and drug discovery. biorxiv.org The use of building blocks like this compound empowers scientists to create novel molecules with enhanced stability, specific conformational preferences, and unique spectroscopic properties, thereby advancing our understanding of complex biological systems.
Applications in Medicinal Chemistry and Drug Design Research
Design of Peptidomimetics and Non-Peptidic Scaffolds
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved drug-like properties. Boc-2,4-Difluoro-D-Phenylalanine is a valuable component in the synthesis of these agents. nih.govchemimpex.com
The D-configuration of the amino acid is a critical feature in the design of peptidomimetics. Natural peptides are composed of L-amino acids, and their degradation is primarily carried out by proteases that recognize this specific stereochemistry. By incorporating a D-amino acid like this compound, the resulting peptidomimetic becomes resistant to enzymatic degradation, thereby increasing its in vivo half-life. nih.gov
The introduction of this compound contributes to the generation of diverse chemical scaffolds with enhanced structural rigidity. The incorporation of D-amino acids is a known strategy to introduce conformational constraints in peptides. semanticscholar.orgcam.ac.ukmagtech.com.cn This reduction in conformational flexibility can be advantageous as it pre-organizes the molecule into a bioactive conformation, leading to a lower entropic penalty upon binding to its target. This can translate to higher binding affinity and specificity.
The fluorinated phenyl ring itself can also influence the conformational preferences of the molecule through steric and electronic interactions, further contributing to a more defined three-dimensional structure. The ability to create conformationally restricted peptidomimetics is a key objective in modern drug design, as it can lead to compounds with significantly improved pharmacological profiles. magtech.com.cn
Exploration of Fluorine's Influence on Molecular Recognition and Binding Interactions
The two fluorine atoms on the phenyl ring of this compound are not mere decorations; they profoundly influence the molecule's physicochemical properties and its interactions with biological targets. nih.gov
Fluorine is the most electronegative element, and its introduction into an organic molecule can significantly alter its electronic properties and, consequently, its lipophilicity. While the effect of fluorination on lipophilicity can be complex and context-dependent, it is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). nih.gov The difluorophenyl moiety in this compound generally increases the lipophilicity of the resulting peptide or peptidomimetic. This enhanced lipophilicity can improve membrane permeability and bioavailability. chemimpex.com
The precise modulation of lipophilicity is a key aspect of drug optimization. While a certain level of lipophilicity is required for a drug to cross biological membranes, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The strategic placement of fluorine atoms, as in the 2,4-difluoro substitution pattern, allows for a fine-tuning of this property.
Below is a table of computed lipophilicity values (XLogP3) for various substituted Boc-D-phenylalanine derivatives, illustrating the impact of different substituents on this key physicochemical property.
| Compound Name | Molecular Formula | Computed XLogP3 |
| Boc-D-Phe(4-F)-OH | C14H18FNO4 | Not Available |
| Boc-2,6-Dichloro-D-Phenylalanine | C14H17Cl2NO4 | 3.8 |
| Boc-2,5-dichloro-d-phenylalanine | C14H17Cl2NO4 | 3.8 |
| Boc-2,4-dichloro-D-phenylalanine | C14H17Cl2NO4 | Not Available |
| Boc-D-Phe(4-NO2)-OH | C14H19N2O6 | Not Available |
| Boc-4-(2,4-difluorophenyl)-L-phenylalanine | C20H21F2NO4 | 4.3 |
Note: XLogP3 is a computed value and may differ from experimentally determined LogP values. Data for this compound was not directly available in the searched literature, so related compounds are presented for comparison.
The fluorine atoms in this compound can participate in a variety of non-covalent interactions that are crucial for molecular recognition and binding affinity. These interactions include:
Hydrogen Bonds: The highly electronegative fluorine atoms can act as weak hydrogen bond acceptors.
Dipole-Dipole Interactions: The strong C-F bond possesses a significant dipole moment, which can lead to favorable electrostatic interactions with polar groups in the binding pocket of a protein.
Orthogonal Multipolar Interactions: The electron-withdrawing nature of the fluorine atoms creates a region of positive electrostatic potential on the face of the aromatic ring, which can engage in favorable interactions with electron-rich moieties in the target protein.
Hydrophobic Interactions: The fluorinated ring can participate in hydrophobic interactions with nonpolar residues in the binding site.
Development of Enzyme Inhibitors and Modulators
The unique properties of this compound make it an attractive building block for the design of enzyme inhibitors and modulators. The incorporation of this amino acid can lead to compounds with enhanced binding affinity and improved metabolic stability. nih.gov
While specific examples of this compound being used in enzyme inhibitors were not prevalent in the direct search results, the principles of its application can be inferred from related studies. For instance, Boc-protected phenylalanine and tryptophan-based dipeptides have been shown to possess antibacterial activity, suggesting their potential as enzyme inhibitors or modulators of bacterial processes. nih.gov
Furthermore, the development of prodrugs for HIV-1 protease inhibitors has utilized amino acid esters, including L-phenylalanine, to improve oral bioavailability. nih.gov The enhanced stability and tailored lipophilicity offered by this compound could be advantageous in such prodrug strategies. The design of potent dipeptidyl peptidase 4 (DPP-4) inhibitors has also involved (S)-phenylalanine derivatives, highlighting the relevance of this scaffold in enzyme inhibitor design. chemimpex.com The introduction of the difluoro motif in such inhibitors could further enhance their potency and pharmacokinetic properties.
Receptor Ligand Design and Modulation
The development of receptor agonists and antagonists often relies on subtle modifications of a lead compound to either elicit or block a biological response. The use of this compound provides a strategic advantage in this context. The difluoro-substituents can alter the conformation of the peptide ligand, enabling it to stabilize either the active or inactive state of a receptor. For instance, in the design of G protein-coupled receptor (GPCR) ligands, the specific interactions of the difluorophenyl ring within the transmembrane domains can be the deciding factor between agonism and antagonism. Research on related phenylalanine analogs has shown that modifications to the phenyl ring can dramatically switch a compound's function from an antagonist to a potent agonist, highlighting the sensitivity of receptor signaling to ligand structure.
The incorporation of D-amino acids, such as 2,4-Difluoro-D-Phenylalanine, has been shown to significantly enhance the binding affinity of peptide ligands to their receptors. This is often attributed to the increased metabolic stability of the peptide and the potential for novel interactions within the receptor binding pocket. For example, studies on Gonadotropin-Releasing Hormone (GnRH) peptides have demonstrated a marked improvement in receptor binding affinity upon the introduction of a D-phenylalanine residue. This principle is directly applicable to ligands synthesized with this compound, where the fluorine atoms can further enhance binding through favorable electrostatic and hydrophobic interactions.
Table 1: Impact of D-Phenylalanine Incorporation on GnRH Receptor Binding Affinity This table illustrates the principle of enhanced binding affinity through D-amino acid incorporation, a concept applicable to derivatives like 2,4-Difluoro-D-Phenylalanine.
| Compound | D-Phe Position | Binding Affinity (IC50 in nM) |
| DOTA-Ahx-(D-Lys6-GnRH1) | None | 36.1 |
| DOTA-D-Phe-Ahx-(D-Lys6-GnRH) | Between DOTA and Ahx | 16.3 |
| DOTA-Ahx-D-Phe-(D-Lys6-GnRH) | Between Ahx and D-Lys6 | 7.6 |
Data sourced from a study on GnRH peptide analogs, demonstrating the improvement in receptor binding with the inclusion of D-phenylalanine.
Structure-Activity Relationship (SAR) Studies in Drug Discovery Research
Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. This compound is a valuable tool in this process, as it allows for systematic modifications of a peptide's structure to probe its biological activity. activate-scientific.com By substituting native amino acids with this unnatural counterpart, researchers can assess the impact of fluorine substitution at specific positions on the peptide's potency, selectivity, and pharmacokinetic profile. A common methodological framework involves the synthesis of a library of peptide analogs, where each analog contains the difluorinated residue at a different position. These analogs are then screened in relevant biological assays to build a comprehensive SAR profile. This systematic approach, often referred to as an "alanine scan" or in this case a "difluoro-D-phenylalanine scan," provides critical insights into the key residues responsible for the peptide's activity.
Role of Difluorination and D-Configuration in SAR Development
The strategic modification of amino acid structures is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological profile. In the context of phenylalanine analogs, two particularly powerful modifications are the introduction of fluorine atoms onto the phenyl ring and the use of the non-natural D-enantiomer. The compound this compound incorporates both of these features, making it a highly valuable building block in structure-activity relationship (SAR) studies.
The introduction of fluorine into organic molecules can significantly alter their biophysical and chemical properties. nih.gov This is due to a combination of fluorine's small size, second only to hydrogen, and its extreme electronegativity, which creates strong, polarized carbon-fluorine bonds. nih.govbeilstein-journals.org These properties can modulate a molecule's acidity, basicity, hydrophobicity, conformation, and bioavailability. nih.govbeilstein-journals.org In SAR development, fluorination of the phenylalanine ring can lead to several advantageous outcomes:
Enhanced Binding Affinity: The polarized C-F bond can participate in favorable dipolar interactions within a protein's binding pocket, potentially increasing ligand affinity. nih.gov Research on L-type amino acid transporter 1 (LAT1) inhibitors has shown that the position and size of a halogen on the phenylalanine ring are critical for affinity and selectivity. nih.gov For example, introducing larger halogens at the 2-position can enhance affinity for LAT1 without significantly affecting interactions with the related transporter LAT2. nih.gov
Increased Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage by enzymes like cytochrome P450. Incorporating fluorinated aromatic amino acids can therefore increase the catabolic stability of peptides and peptide-based vaccines. nih.govbeilstein-journals.org
Modulation of Conformation: Fluorine substitution can influence the preferred conformation of the amino acid side chain, which can be leveraged to optimize its fit within a biological target. nih.gov
| Modification | Effect on Phenylalanine Analog Properties | Research Context Example |
| Ring Fluorination | Modulates acidity, hydrophobicity, and conformation. nih.govbeilstein-journals.org | General drug development to improve biophysical properties. nih.gov |
| Positional Halogenation | Affects binding affinity and selectivity for specific transporters. nih.gov | Development of selective inhibitors for L-type amino acid transporter 1 (LAT1). nih.gov |
| α-Fluorination (Ketones) | Increases susceptibility to hydration, mimicking a transition state. nih.gov | Design of potent serine protease inhibitors. nih.gov |
| Pentafluorination | Creates strong quadrupolar attractions with non-fluorinated aromatic rings. nih.gov | Inducing specific heterodimerization in folded peptides. nih.gov |
In nature, proteins and peptides are almost exclusively constructed from L-amino acids. wikipedia.org Consequently, peptidases and proteases in the body are highly efficient at degrading peptides containing these L-enantiomers. This rapid enzymatic breakdown is a major hurdle in the development of peptide-based therapeutics.
| Peptide Configuration | Susceptibility to Proteolysis | Implication in Drug Design |
| Contains only L-amino acids | High | Prone to rapid degradation in vivo, leading to a short therapeutic window. |
| Contains D-amino acids | Low | Enhanced resistance to enzymatic hydrolysis, leading to increased stability and a longer half-life. nih.gov |
The combination of difluorination and the D-configuration in a single building block like this compound offers a synergistic approach for SAR development. Chemists can leverage this compound to simultaneously probe the effects of altered electronics on the aromatic ring while imparting proteolytic resistance to the peptide backbone. The tert-butyloxycarbonyl (Boc) protecting group is standard in peptide synthesis, allowing for the straightforward incorporation of this non-canonical amino acid into novel therapeutic candidates. chemimpex.comsigmaaldrich.com This dual-purpose modification enables the development of peptides with potentially enhanced binding affinity, selectivity, and metabolic stability.
Biophysical and Biochemical Research Applications of Boc 2,4 Difluoro D Phenylalanine
Use as a Spectroscopic Probe
The presence of fluorine atoms makes Boc-2,4-Difluoro-D-phenylalanine an excellent spectroscopic probe, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy.
¹⁹F NMR spectroscopy is a powerful technique for studying protein structure and conformational changes. nih.gov The fluorine nucleus (¹⁹F) has several advantageous properties: it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in high sensitivity. nih.govucl.ac.uk Crucially, fluorine is virtually absent from biological systems, meaning that ¹⁹F NMR spectra of proteins incorporating a fluorinated amino acid are free from background signals. nih.govucl.ac.uk
When this compound is incorporated into a peptide or protein, the two fluorine atoms on the phenyl ring act as sensitive reporters of their local environment. The ¹⁹F chemical shift is highly sensitive to changes in the surrounding electronic environment, solvent exposure, and proximity to other residues. nih.govnih.gov This sensitivity allows researchers to detect subtle conformational changes that occur in a protein. For example, the binding of substrates, inhibitors, or other proteins can induce structural rearrangements that alter the chemical environment of the fluorine nuclei, leading to measurable changes in their NMR signals. nih.gov These changes provide specific, localized information about the structural consequences of molecular interactions. Studies have successfully used fluorinated phenylalanine analogs to detect conformational changes both near the active site and at distances up to 25 Å away. nih.gov
Table 1: Illustrative ¹⁹F NMR Chemical Shift Changes in a Labeled Protein This table illustrates how ¹⁹F NMR chemical shifts of a difluoro-phenylalanine probe incorporated into a protein might change upon ligand binding, indicating a conformational shift.
| Protein State | ¹⁹F Probe Position | Chemical Shift (ppm) | Change (Δδ) | Interpretation |
| Unbound (Apo) | F-2 | -110.5 | - | Reference state |
| Unbound (Apo) | F-4 | -112.0 | - | Reference state |
| Ligand-Bound | F-2 | -110.1 | +0.4 | Minor change in local environment |
| Ligand-Bound | F-4 | -113.5 | -1.5 | Significant conformational change |
Note: Data are representative and for illustrative purposes.
Understanding the process of protein folding and the inherent dynamics of folded proteins is fundamental to biology. The incorporation of fluorinated amino acids like 2,4-difluoro-phenylalanine provides a powerful tool for these investigations. nih.gov The ¹⁹F NMR signal can distinguish between different conformational states, such as the folded, unfolded, and intermediate states of a protein. ucl.ac.uk In an unfolded protein, the probe is typically solvent-exposed and experiences a relatively uniform environment, resulting in a sharp signal at a characteristic "random coil" chemical shift. ucl.ac.uk Upon folding, the probe moves into a specific, structured environment within the protein's core, leading to a significant change in its chemical shift. ucl.ac.uk
Furthermore, ¹⁹F NMR can be used to study the dynamics of proteins on a wide range of timescales. For instance, it can monitor the flipping of aromatic rings within the hydrophobic core of a protein, a dynamic process essential for protein function and stability. utoronto.ca Techniques such as relaxation dispersion (RD) NMR can characterize transient, short-lived "excited states" that are often critical for biological function but are inaccessible to other structural biology methods. utoronto.ca The ability to place a non-perturbing ¹⁹F probe at a specific site allows for detailed mapping of these dynamic processes across the protein structure. nih.gov
Probing Biomolecular Interactions and Recognition Mechanisms
The sensitivity of the ¹⁹F probe to its local environment makes this compound an ideal tool for studying how biomolecules recognize and interact with each other.
Characterizing the binding of ligands—such as small molecule drugs, metabolites, or peptides—to proteins is a cornerstone of drug discovery and chemical biology. When a protein is labeled with a difluorophenylalanine probe, changes in the ¹⁹F NMR spectrum upon the addition of a ligand can confirm binding and provide structural details about the interaction. nih.gov Even if the probe is not directly in the binding pocket, a ligand-induced conformational change can be transmitted through the protein structure and detected by the probe. nih.gov
This method can be used to screen compound libraries for binding activity and to determine the dissociation constants (Kd) of protein-ligand complexes. Furthermore, recent studies have highlighted the use of Boc-protected dipeptides, including those based on phenylalanine, in studying interactions that lead to anti-bacterial effects, such as membrane permeabilization and biofilm disruption. nih.gov This indicates the broader utility of such modified amino acids in characterizing interactions with complex biological structures like bacterial membranes. nih.gov
Investigating the interactions between an enzyme and its substrate is key to understanding catalytic mechanisms. By incorporating this compound into or near the active site of an enzyme, researchers can use ¹⁹F NMR to monitor the entire catalytic cycle. nih.govchemimpex.com
Specific applications include:
Substrate Binding: Observing changes in the ¹⁹F signal as the substrate binds to the active site. nih.govnih.gov
Formation of Intermediates: Identifying transient catalytic intermediates that may have distinct ¹⁹F chemical shifts.
Product Release: Monitoring the final conformational changes as the product is released from the enzyme.
These studies provide detailed mechanistic insights that are often difficult to obtain with other methods. chemimpex.com For example, research on phenylalanine hydroxylase, an enzyme that converts phenylalanine to tyrosine, has benefited from studies of substrate binding and allosteric regulation, where specific probes can help delineate distinct binding sites and their effects on enzyme kinetics. nih.gov Using a fluorinated analog allows for direct observation of the binding event and its consequences on the enzyme's conformation. nih.gov
Role in Chemical Biology for Understanding Biological Processes
In the broader field of chemical biology, this compound serves as a sophisticated tool for dissecting complex biological processes within a cellular context. nih.govchemimpex.com The introduction of fluorine atoms into a peptide or protein can enhance its metabolic stability against degradation by proteases, making it a more robust tool for in-vivo or cell-based assays. chemimpex.combeilstein-journals.orgnih.gov
The ability to site-specifically incorporate this unnatural amino acid allows for the creation of tailored molecular probes to answer specific biological questions. nih.gov Researchers use this compound and similar fluorinated amino acids to study protein-protein interactions, map signaling pathways, and understand how post-translational modifications affect protein structure and function. nih.govchemimpex.com The minimal steric perturbation of replacing hydrogen with fluorine ensures that the biological activity of the labeled protein is often retained, allowing for meaningful studies in a near-native environment. beilstein-journals.orgnih.gov The insights gained from these studies contribute to the development of new therapeutic agents and a more profound understanding of the molecular basis of disease. chemimpex.comchemimpex.com
Design of Biochemical Tools and Reporter Molecules
The tailored synthesis of amino acids with unique properties is a cornerstone of modern chemical biology, enabling the creation of sophisticated tools to probe complex biological systems. This compound is a prime example of such a designer building block, engineered for the synthesis of specialized peptides and proteins. chemimpex.com Its utility stems directly from the strategic placement of two fluorine atoms on the phenyl ring of the D-enantiomer of phenylalanine.
The introduction of fluorine into amino acids like phenylalanine can modulate key biophysical and chemical properties, including hydrophobicity, acidity, and conformation. nih.gov These changes are leveraged in the design of biochemical tools. For instance, incorporating this compound into a peptide sequence can enhance the resulting peptide's stability and biological activity. chemimpex.com The D-amino acid configuration provides significant resistance to degradation by proteases, which are stereospecific for L-amino acids, thereby increasing the in-vivo half-life of the peptide. nih.govnih.govresearchgate.net
The true power of this compound in designing reporter molecules lies in the unique characteristics of the fluorine-19 (¹⁹F) isotope. nih.gov Fluorine is an ideal nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high sensitivity (83% relative to protons), and the absence of endogenous ¹⁹F signals in most biological systems. acs.orgnih.gov This creates a "background-free" window for observation. scilit.com When this compound is incorporated into a peptide, the fluorine atoms act as sensitive, site-specific reporters. The ¹⁹F NMR chemical shift is highly responsive to changes in the local microenvironment, making it an excellent probe for monitoring subtle conformational changes, protein folding, and molecular interactions, such as ligand binding or protein-protein interactions. acs.orgacs.org
Table 1: Properties of Fluorine-19 for NMR-Based Biochemical Tools
| Property | Value/Characteristic | Implication for Biochemical Tools |
|---|---|---|
| Natural Abundance | 100% | High signal intensity without isotopic enrichment. acs.org |
| Spin | 1/2 | Sharp NMR signals and simpler spectral analysis. acs.org |
| Relative Sensitivity | 83% (compared to ¹H) | Enables detection of low-concentration biomolecules. acs.org |
| Biological Abundance | Virtually absent | Provides a "clean" spectral window with no background noise. nih.govnih.gov |
| Chemical Shift Sensitivity | High | Extremely sensitive to the local electronic environment, reporting on binding events, and conformational changes. acs.orgacs.org |
By strategically placing this fluorinated amino acid within a peptide, researchers can create powerful tools to obtain high-resolution structural and dynamic information on biomolecules directly within their native cellular environment, an application known as in-cell NMR. nih.gov
Investigation of Metabolic Pathways (Conceptual)
The unique structural and spectroscopic properties of this compound make it a promising, albeit conceptual, tool for the investigation of metabolic pathways, particularly that of its parent amino acid, phenylalanine.
Phenylalanine metabolism is a critical pathway, primarily involving the conversion of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase. davuniversity.orgreactome.org Dysregulation of this pathway leads to serious metabolic disorders such as phenylketonuria (PKU). metwarebio.comnih.gov Introducing an unnatural analog like 2,4-Difluoro-D-Phenylalanine could serve as a powerful probe to trace and potentially perturb this and related pathways.
Conceptually, there are several ways this compound could be applied:
Metabolic Fate and Tracer Studies: After deprotection of the Boc group, 2,4-Difluoro-D-Phenylalanine could be introduced to a cellular or organismal system. Because it is a D-amino acid, it is expected to be highly resistant to canonical metabolic enzymes that are specific to L-amino acids, such as phenylalanine hydroxylase. nih.govnih.gov This resistance would make it a stable tracer. Its journey through the cell—uptake by transporters, potential off-target interactions, or excretion—could be monitored non-invasively using ¹⁹F NMR or by using its ¹⁸F radiolabeled counterpart for Positron Emission Tomography (PET) imaging. nih.govnih.gov This allows for the study of amino acid transport and biodistribution without the complication of metabolic breakdown.
Probing Enzyme Specificity: The compound could be used as a tool to investigate the stringency and substrate specificity of enzymes involved in amino acid metabolism and transport. While major metabolic enzymes are unlikely to process it, minor or promiscuous enzymes might. The detection of any fluorinated metabolites via ¹⁹F NMR or mass spectrometry would reveal novel enzymatic activities or alternative metabolic routes. nih.gov For example, D-amino acid oxidase (DAO), an enzyme that metabolizes D-amino acids, could potentially process 2,4-Difluoro-D-Phenylalanine, and studying this interaction could provide insights into the enzyme's active site and mechanism. frontiersin.org
Investigating Perturbations: The presence of this unnatural amino acid could act as a competitive inhibitor for certain amino acid transporters or enzymes that have relaxed stereospecificity. By observing the resulting changes in the concentrations of endogenous metabolites (e.g., phenylalanine, tyrosine, and their downstream products), researchers could gain a deeper understanding of the pathway's regulation and dynamics.
Table 2: Conceptual Framework for a Metabolic Study Using 2,4-Difluoro-D-Phenylalanine
| Experimental Phase | Action | Technique | Expected Outcome |
|---|---|---|---|
| Administration | Introduce 2,4-Difluoro-D-Phenylalanine (after Boc deprotection) to a cell culture model. | Cell Culture | Compound is taken up by cells. |
| Tracking | Monitor the location and chemical form of the compound over time. | In-cell ¹⁹F NMR, Mass Spectrometry | Determine the rate of uptake, intracellular localization, and identify any potential metabolic byproducts. |
| Metabolomic Analysis | Quantify changes in endogenous metabolites of the phenylalanine pathway. | LC-MS/MS | Reveal any inhibitory or disruptive effects of the analog on the normal metabolic flux. |
| Enzyme Interaction | Test the interaction of the compound with purified enzymes (e.g., D-amino acid oxidase). | In vitro enzyme assays | Characterize potential off-target enzymatic processing or inhibition. |
By combining its inherent stability as a D-amino acid with the powerful analytical handle provided by its fluorine atoms, this compound stands as a valuable conceptual tool for elucidating the complex and vital pathways of amino acid metabolism.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Understanding Fluorine Effects
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. mdpi.com These methods are indispensable for understanding the fundamental effects of fluorine substitution on the intrinsic properties of Boc-2,4-Difluoro-D-Phenylalanine.
The introduction of fluorine atoms, which are highly electronegative, profoundly alters the electronic properties of the phenylalanine side chain. beilstein-journals.org QC calculations are used to compute the molecular electrostatic potential (ESP), which maps the charge distribution on the molecule's surface. nih.gov For 2,4-difluorophenylalanine, the ESP surface would show a region of negative potential around the fluorine atoms and a corresponding depletion of electron density on the aromatic ring.
This redistribution of charge has significant consequences. For example, it weakens the ability of the aromatic ring to participate in cation-π interactions, where it would normally interact favorably with positive charges. nih.govnih.gov Ab initio quantum mechanical calculations can quantify this effect by computing the theoretical binding energy (ΔG) between the fluorinated ring and various cations. nih.gov Studies have shown a linear decrease in cation-π binding energy with an increasing number of fluorine substitutions. nih.gov
Table 3: Effect of Phenylalanine Fluorination on Cation-π Binding Energy
| Fluorination Pattern | Change in Electrostatic Potential | Theoretical Cation Binding Energy (ΔG) | Reference |
|---|---|---|---|
| Phenylalanine | Standard π-electron cloud | Baseline | nih.gov |
| Monofluorophenylalanine | Reduced electron density | Weaker than Phenylalanine | mpg.de |
| Difluorophenylalanine | Significantly reduced electron density | Significantly weaker than Phenylalanine | nih.gov |
| Perfluorophenylalanine | Severely depleted electron density | Weakest interaction | mpg.de |
The unique electronic nature of the carbon-fluorine (C-F) bond gives rise to specific non-covalent interactions that can influence peptide and protein structure. nih.govrsc.org Quantum chemical calculations are essential for characterizing the geometry and energetics of these interactions.
C-F…π Interactions: This is a type of non-covalent bond where the electron-deficient carbon of a C-F bond can interact with an electron-rich π system of a nearby aromatic ring. While weaker than traditional hydrogen bonds, these interactions can contribute to the conformational stability of a folded peptide.
Fluorous Interactions: This refers to the tendency of highly fluorinated segments of molecules to self-associate and segregate from hydrocarbon environments. nih.gov This "superhydrophobic" effect is entropically driven and can be a powerful force in directing the self-assembly of peptides containing multiple fluorinated residues. nih.gov
Halogen Bonding: In certain electronic environments, the fluorine atom can exhibit a region of positive electrostatic potential (a σ-hole), allowing it to act as a halogen bond donor and interact with electron-rich atoms like oxygen. rsc.org QC calculations can identify the presence and magnitude of this σ-hole on the fluorine atoms in 2,4-difluorophenylalanine. mdpi.com
These interactions, along with the modulation of conventional interactions like π-π stacking, are critical for accurately modeling the behavior of peptides containing this compound. nih.govnih.gov
In Silico Design and Virtual Screening of Novel Bioactive Molecules
In silico design and virtual screening are powerful computational strategies used in drug discovery to identify promising new therapeutic agents from vast chemical libraries. nih.govwiley.com These approaches leverage computational models to predict the bioactivity of molecules, thereby prioritizing the synthesis and testing of only the most promising candidates. researchgate.netuax.com
The unique properties of this compound make it an attractive building block for the in silico design of novel peptides and peptidomimetics. nih.govnih.gov Designers can incorporate this amino acid to introduce specific conformational constraints, enhance metabolic stability, or modulate receptor binding affinity. For example, a research goal might be to design a peptide that adopts a specific β-turn conformation; incorporating 2,4-difluoro-D-phenylalanine could be hypothesized to stabilize this turn through specific intramolecular non-covalent interactions.
Virtual screening can then be employed to test large libraries of peptides containing this modified amino acid against a specific biological target, such as a protein receptor or enzyme active site. nih.govoregonstate.edu By using docking and scoring algorithms, millions of virtual compounds can be rapidly assessed, and those with the highest predicted binding affinities can be identified for further investigation. nih.gov This process significantly accelerates the discovery of new bioactive molecules by focusing experimental efforts on compounds with a high probability of success. nih.gov
Derivatives and Analogues of Boc 2,4 Difluoro D Phenylalanine
Synthesis of Novel Fluoro-D-Phenylalanine Isomers and Substituents
The synthesis of isomers and substituted versions of fluoro-D-phenylalanine is a key area of research, providing tools to fine-tune molecular properties. chemimpex.comcaldic.com Methodologies have been developed to control both the placement of fluorine on the aromatic ring and the stereochemistry at the alpha-carbon.
The location of fluorine atoms on the phenyl ring significantly influences the electronic properties and conformation of the amino acid. Researchers have developed various synthetic routes to access specific positional isomers.
One established method for creating difluorinated phenylalanine isomers is the Erlenmeyer azalactone synthesis. nih.gov For example, 2,5-difluorophenylalanine has been synthesized starting with the reaction of 2,5-difluorobenzaldehyde, N-acetylglycine, and acetic anhydride (B1165640) to form an azalactone intermediate. nih.gov Subsequent hydrolysis and catalytic hydrogenation yield the racemic difluorinated phenylalanine, which can then be resolved into its separate isomers. nih.gov
Direct fluorination techniques have also been employed. The radiofluorination of L-phenylalanine with reagents like [¹⁸F]F₂ or [¹⁸F]AcOF in trifluoroacetic acid results in a mixture of ortho, meta, and para-fluoro-L-phenylalanine isomers. nih.gov While this method produces multiple isomers simultaneously, it highlights the different reactivities of the aromatic positions. nih.gov Beyond fluorine, other halogenated isomers, such as Boc-2,6-dichloro-D-phenylalanine, are also synthesized to explore the impact of different substitution patterns on the phenyl ring. nih.gov
The stereochemistry of an amino acid is fundamental to its biological activity. Consequently, methods to synthesize or separate D- and L-enantiomers are crucial. The D-isomers of amino acids, in particular, have been investigated for potentially improved imaging properties in comparison to their L-isomer counterparts. caldic.com
Enzymatic resolution is a powerful technique for separating stereoisomers. In the synthesis of 2,5-difluorophenylalanine, a protease from Bacillus sp. can be used for the selective hydrolysis of the racemic N-acetyl ester. nih.gov This process yields the (S)-N-acetyl acid and the (R)-N-acetyl ester with very high enantiomeric excess (>99.5% ee). nih.gov Another approach involves the microbial isomerization of D-phenylalanine to L-phenylalanine using cell suspensions of bacteria like Pseudomonas fluorescens, which can achieve almost complete conversion. nih.gov
Comparative studies between L- and D-isomers are common, particularly in the development of agents for positron emission tomography (PET). For instance, the L- and D-isomers of ¹⁸F-labeled fluoroalkyl phenylalanine derivatives were synthesized and evaluated as tumor imaging agents. caldic.com These studies revealed that while both L- and D-isomers can be substrates for the system L amino acid transporter, they may show different preferences for its subtypes, leading to variations in tumor uptake and imaging characteristics. caldic.com In biophysical studies, the chirality of phenylalanine in dipeptides has been shown to dictate the circular dichroism (CD) spectral signature, with L-Phe and D-Phe producing mirror-image spectra. mdpi.com
Exploration of Side-Chain Modifications for Enhanced Properties
Altering the side chain of fluorinated phenylalanines is a key strategy for enhancing properties such as metabolic stability or for imposing conformational constraints. nih.gov
Introducing other functional groups onto the amino acid structure can modulate its biological and chemical characteristics. For example, palladium-catalyzed electrophilic fluorination methods have been developed for the β-methylene C(sp³)–H bonds of L-phenylalanine derivatives. nih.gov These reactions have shown tolerance for a wide array of existing functional groups on the phenyl ring, including chloro, bromo, methoxy, acetyl, cyano, and nitro groups, allowing for the synthesis of diverse β-fluoro-α-amino acids. nih.gov The synthesis of compounds like Boc-2,6-dichloro-D-phenylalanine is another example of incorporating additional halogen atoms to study their combined effects. nih.gov
To control the three-dimensional shape of peptides, conformationally constrained analogues of phenylalanine are synthesized. These rigid structures limit the rotational freedom of the molecule, often forcing a peptide backbone into a specific secondary structure.
A prominent example is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a cyclic and constrained analogue of phenylalanine. nih.gov The synthesis of model peptides incorporating D-Tic has been used to assess its influence on peptide folding. nih.gov X-ray diffraction and NMR studies have shown that incorporating D-Tic can induce specific, predictable conformations. For instance, a dipeptide containing a -L-Pro-D-Tic- sequence was found to adopt a type-II β-bend conformation, while a pentapeptide with a -(Aib)₂-D-Tic-(Aib)₂- sequence formed a distorted 3₁₀-helix. nih.gov Such cyclic analogues are invaluable tools for designing peptides with stable and well-defined structures. nih.gov
| Analog Type | Example Compound/Class | Synthetic Approach / Key Feature | Research Application | Source(s) |
| Positional Isomer | 2,5-Difluorophenylalanine | Erlenmeyer azalactone synthesis followed by enzymatic resolution. | Building block for peptides with altered electronic properties. | nih.gov |
| Stereoisomer | D-[¹⁸F]FEP | Nucleophilic fluorination and deprotection; separation from L-isomer. | Comparative studies in PET imaging to evaluate tumor uptake. | caldic.com |
| Additional Groups | β-fluoro-α-amino acids | Palladium-catalyzed fluorination of C(sp³)–H bonds. | Creation of derivatives with diverse functionalities (e.g., chloro, bromo). | nih.gov |
| Cyclic Analogue | D-Tic | Multi-step synthesis to create the constrained cyclic structure. | Induces specific secondary structures (β-bends, helices) in peptides. | nih.gov |
Structure-Function Relationship Studies of Related Fluorinated Amino Acid Derivatives
Understanding the relationship between the molecular structure of fluorinated amino acids and their function is a primary goal of their synthesis. The introduction of fluorine can modulate a range of properties, including hydrophobicity, acidity, and conformation, which in turn affects how the amino acid behaves within a larger peptide or protein. nih.govrsc.org Fluorination can be used to enhance protein stability or to disrupt specific interactions to probe their contribution to protein structure and function. nih.gov
The precise position of fluorine atoms is a critical determinant of intermolecular interactions. A cryogenic infrared spectroscopy study of proton-bound dimers of monofluorinated phenylalanine isomers (ortho-, meta-, and para-fluorophenylalanine) revealed that the fluorine position directly influences the dimer's geometry. mpg.de For example, the lowest-energy structures of ortho- and para-fluorophenylalanine dimers feature phenyl rings that are tilted toward each other, stabilized by weak C–F···H–N and C–F···H–C interactions, a geometry not seen in the meta-isomer. mpg.de
Similarly, the conformational constraints imposed by cyclic analogues like Tic directly translate to function. By forcing a peptide into a specific shape, such as a β-bend, Tic can be used to design peptidomimetics that fit precisely into a biological receptor, potentially enhancing binding affinity and efficacy. nih.gov The unique properties conferred by the fluorinated structure can influence interactions with biological targets, making these compounds valuable tools for studying enzyme mechanisms and for the development of targeted therapies. chemimpex.com
Future Research Directions and Emerging Paradigms
Advanced Synthetic Methodologies for Non-Canonical Fluorinated Amino Acids
The development of more efficient, scalable, and environmentally benign methods for synthesizing non-canonical amino acids, including fluorinated variants like Boc-2,4-Difluoro-D-Phenylalanine, is a primary focus of ongoing research. While established methods exist, future efforts are directed toward several key areas of improvement.
Key areas for advancement include:
Late-Stage Fluorination : Strategies that introduce fluorine atoms at a later stage in the synthetic pathway offer greater flexibility. This allows for the creation of a diverse range of fluorinated analogues from common precursors, facilitating rapid exploration of structure-activity relationships.
Biocatalysis : The use of enzymes, such as phenylalanine aminomutases (PAM), presents a green and highly selective alternative for synthesizing β-amino acids from their α-counterparts nih.gov. The directed evolution of enzymes could yield biocatalysts capable of producing specific fluorinated amino acids with high efficiency nih.gov.
Continuous Flow Processes : Shifting from traditional batch synthesis to continuous flow manufacturing can improve safety, consistency, and scalability, making compounds like this compound more accessible for large-scale research and potential commercial applications.
Recent advances have already shown promise, such as the use of chiral auxiliaries for stereocontrolled synthesis and the development of novel fluorinating agents nih.govnih.gov. For instance, electrophilic sources of fluorine like Selectfluor have been employed for the fluorination of electron-rich amino acid side chains nih.gov.
Integration into Complex Bioconjugates and Hybrid Systems for Research Applications
The strategic incorporation of this compound into larger, more complex molecular architectures is a rapidly emerging field. Its unique properties can be harnessed to create sophisticated tools for a variety of research applications.
Future research in this area is expected to focus on:
Peptide-Drug Conjugates (PDCs) : The enhanced stability conferred by the D-amino acid and the fluorine atoms makes this compound an ideal component for PDCs. These conjugates can be designed to selectively deliver a cytotoxic payload to diseased cells, such as cancer cells, thereby minimizing off-target effects.
Hybrid Peptide-Polymer Systems : Integrating peptides containing 2,4-Difluoro-D-Phenylalanine into polymer backbones can create novel biomaterials with tailored properties. These materials could find applications in tissue engineering, controlled-release drug delivery systems, and advanced hydrogels.
Molecular Imaging Agents : The fluorine atoms can serve as handles for the introduction of imaging moieties. For example, the development of ¹⁸F-labeled derivatives of 2,4-Difluoro-D-Phenylalanine could lead to new PET (Positron Emission Tomography) imaging agents for diagnosing and monitoring diseases like cancer nih.govvulcanchem.com. The synthesis of radiolabeled compounds like 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine has already demonstrated the potential of this approach for cancer therapy and imaging nih.gov.
Expanding the Scope in Targeted Molecular Design and Chemical Biology Tools
The introduction of fluorine into bioactive molecules can profoundly alter their properties, a strategy that continues to be exploited in drug discovery and chemical biology. This compound serves as a key building block in this endeavor.
Future directions include:
Enzyme Inhibitors : The unique electronic properties of the difluorophenyl ring can be used to design potent and selective enzyme inhibitors researchgate.net. The D-configuration enhances resistance to proteolysis, making resulting peptide-based inhibitors more stable in biological environments vulcanchem.com.
Probing Protein-Protein Interactions (PPIs) : Incorporating this amino acid into peptides can help to stabilize specific secondary structures, such as α-helices or β-sheets, which are often critical for mediating PPIs. These stabilized peptides can act as probes to study these interactions or as inhibitors to disrupt disease-related PPIs.
¹⁹F NMR Probes : The fluorine atoms provide a sensitive and specific nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy vulcanchem.com. Peptides and proteins containing 2,4-Difluoro-D-Phenylalanine can be studied using ¹⁹F NMR to gain insights into their conformation, dynamics, and interactions with binding partners in a complex biological milieu, an environment where traditional ¹H NMR is often limited umich.edu.
The strategic placement of fluorine can significantly influence a compound's interaction with biological targets, improve pharmacokinetic properties, and enhance metabolic stability, making it a valuable tool in drug development chemimpex.comchemimpex.com.
Synergistic Approaches Combining Experimental and Computational Research
The integration of computational modeling with experimental validation is becoming an indispensable tool in chemical and pharmaceutical research. This synergistic approach is particularly valuable for understanding and predicting the effects of fluorination.
Future research will increasingly rely on this combination to:
Predict Conformational Preferences : Computational methods, such as Density Functional Theory (DFT), can predict how the stereoelectronic effects of the fluorine atoms in 2,4-Difluoro-D-Phenylalanine influence peptide backbone and side-chain conformation tandfonline.comacs.org. These predictions can then be verified experimentally using techniques like NMR or X-ray crystallography, guiding the design of peptides with specific three-dimensional structures.
Model Binding Interactions : Molecular docking and dynamics simulations can be used to model how peptides containing this fluorinated amino acid interact with their biological targets, such as enzyme active sites or protein-protein interfaces. This provides valuable insights that can guide the optimization of binding affinity and selectivity.
Elucidate Noncovalent Interactions : Combined experimental and computational studies can shed light on the subtle noncovalent interactions, such as hydrogen bonds and electrostatic interactions, that are modulated by the presence of fluorine. Understanding these interactions is crucial for rational molecular design acs.orgnih.gov.
Recent studies have successfully used DFT modeling to complement experimental findings on the properties of fluorinated compounds, demonstrating the power of this integrated approach tandfonline.comacs.org. This synergy accelerates the design-build-test-learn cycle, enabling more rapid development of novel molecules with desired properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Boc-2,4-Difluoro-D-Phenylalanine, and what critical parameters influence reaction yield and purity?
- Methodological Answer : Synthesis typically involves fluorination of D-phenylalanine derivatives at the 2,4-positions using electrophilic fluorinating agents (e.g., Selectfluor®) or halogen-exchange reactions under palladium catalysis. The Boc (tert-butoxycarbonyl) protecting group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine. Critical parameters include:
- Temperature control : Fluorination reactions often require precise temperature modulation (e.g., 0–25°C) to avoid side products.
- Purification : Reverse-phase HPLC or silica-gel chromatography is used to isolate the compound, with purity assessed via analytical HPLC (>95% purity threshold) .
- Yield optimization : Excess fluorinating agents and inert atmosphere (N₂/Ar) improve yields, typically ranging from 60–80% .
Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted to confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic fluorine substitution (splitting patterns at 2,4-positions). ¹⁹F NMR provides direct evidence of fluorination (δ -110 to -120 ppm for aromatic fluorines) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺ expected at m/z 302.3 for C₁₄H₁₇F₂NO₄) .
- HPLC : Retention time consistency against a reference standard and peak symmetry (>95% purity) are critical .
Advanced Research Questions
Q. How does the 2,4-difluoro substitution on the phenyl ring influence the conformational stability of peptides incorporating this compound, and what experimental approaches quantify these effects?
- Methodological Answer : The electronegativity of fluorine atoms introduces steric and electronic effects, altering peptide backbone rigidity and side-chain interactions.
- Circular Dichroism (CD) : Measures changes in secondary structure (e.g., α-helix or β-sheet stabilization) compared to non-fluorinated analogs.
- Molecular Dynamics (MD) Simulations : Predicts fluorine-induced hydrophobic clustering or hydrogen-bonding disruptions .
- X-ray Crystallography : Resolves fluorine-mediated interactions in peptide-receptor complexes .
Q. In enzyme inhibition studies, what strategies are employed to evaluate the role of this compound in modulating active site interactions, and how are conflicting kinetic data resolved?
- Methodological Answer :
- Competitive Inhibition Assays : Measure IC₅₀ values under varying substrate concentrations. Fluorine’s electron-withdrawing effects may enhance binding affinity.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to resolve discrepancies in inhibition mechanisms.
- Mutagenesis Studies : Replace active-site residues to test fluorine-dependent interactions. Conflicting data may arise from pH-dependent fluorophore quenching or enzyme isoform variability .
Q. What methodological considerations are critical when incorporating this compound into solid-phase peptide synthesis (SPPS), particularly regarding deprotection efficiency and side-chain reactivity?
- Methodological Answer :
- Deprotection : Use trifluoroacetic acid (TFA) to cleave the Boc group while preserving acid-labile fluorinated side chains.
- Coupling Efficiency : Activate the carboxyl group with HBTU/HOBt to minimize racemization.
- Side-Chain Stability : Monitor for fluorine-mediated side reactions (e.g., SNAr) under basic conditions via LC-MS after each coupling step .
Q. How can contradictory findings regarding the metabolic stability of this compound-containing peptides be systematically investigated using in vitro and in silico models?
- Methodological Answer :
- In Vitro Models : Incubate peptides with liver microsomes or plasma to assess hydrolysis rates. Fluorine’s metabolic resistance often correlates with prolonged half-life.
- In Silico Tools : Use software like ADMET Predictor™ to model fluorine’s impact on cytochrome P450 interactions. Discrepancies may arise from species-specific enzyme expression or assay conditions .
Notes
- Advanced questions emphasize mechanistic insights and resolution of experimental contradictions.
- Fluorine’s role in enhancing metabolic stability and binding affinity is a recurring theme in methodological answers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
